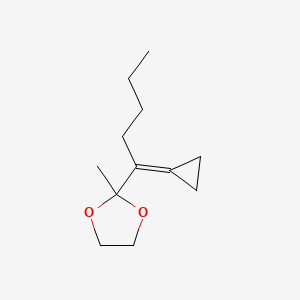
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. This compound is often used in research due to its fluorescent properties, making it valuable in biological and chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine typically involves the reaction of diethylamine with a benzoxadiazole derivative. The process begins with the nitration of benzoxadiazole to introduce the nitro group. This is followed by the alkylation of the nitrobenzoxadiazole with diethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its ability to fluoresce under specific conditions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the benzoxadiazole ring, which can absorb and emit light at specific wavelengths. This makes it useful in imaging and diagnostic applications. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): A fluorescent glucose analog used in cellular uptake studies.
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol): A compound known for its ability to inhibit glutathione S-transferases and induce apoptosis in tumor cells.
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is unique due to its specific structural features, such as the diethylamine group and the benzoxadiazole ring. These features contribute to its distinct fluorescent properties and make it valuable in a wide range of applications, from analytical chemistry to biomedical research.
Propiedades
Número CAS |
65427-79-4 |
|---|---|
Fórmula molecular |
C13H19N5O3 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(4-nitro-2,1,3-benzoxadiazol-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O3/c1-3-17(4-2)9-5-8-14-10-6-7-11(18(19)20)13-12(10)15-21-16-13/h6-7,14H,3-5,8-9H2,1-2H3 |
Clave InChI |
SPVLCDNNSLALMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

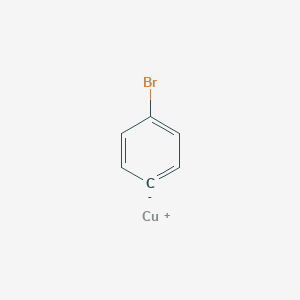
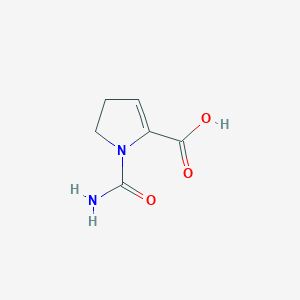
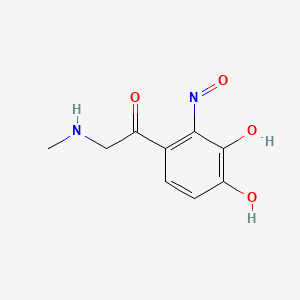
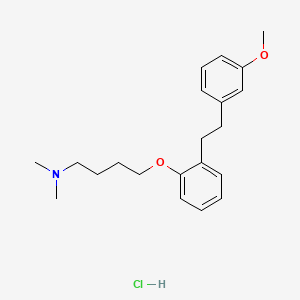
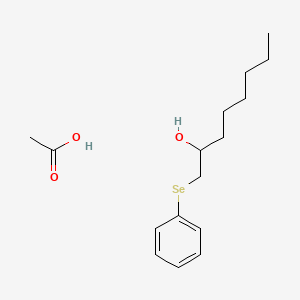

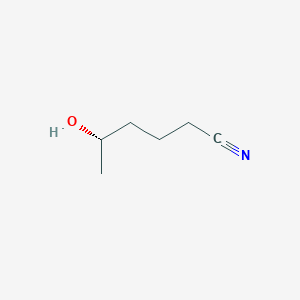
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
